molecular formula C6H10ClN3O2 B6611239 methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 2763776-24-3

methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No. B6611239
CAS RN: 2763776-24-3
M. Wt: 191.61 g/mol
InChI Key: AQYAHKFJUSOMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride, or MPAH, is a chemical compound that is used in a variety of scientific and medical applications. It is an important intermediate in the production of pharmaceuticals, and is also used in research laboratories for a variety of purposes.

Scientific Research Applications

MPAH is used in a variety of scientific and medical applications, including the synthesis of pharmaceuticals, research in biochemistry and physiology, and laboratory experiments. It is used in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. It is also used in research studies to investigate the mechanisms of action of various drugs, as well as the biochemical and physiological effects of these drugs. Furthermore, MPAH is used in laboratory experiments to study the effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of MPAH is not fully understood. However, it is believed to interact with proteins and enzymes in the body, resulting in changes in biochemical and physiological processes. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis has been linked to the anti-inflammatory effects of MPAH.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPAH are not fully understood. However, it has been shown to interact with proteins and enzymes in the body, resulting in changes in biochemical and physiological processes. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis has been linked to the anti-inflammatory effects of MPAH. Additionally, MPAH has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine. This increase in acetylcholine has been linked to the anticonvulsant effects of MPAH.

Advantages and Limitations for Lab Experiments

MPAH has several advantages for laboratory experiments. It is relatively stable, allowing for easy storage and handling. It is also water-soluble, making it easy to use in aqueous solutions. Furthermore, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using MPAH in laboratory experiments. It is toxic in high concentrations, so it must be used with caution. Additionally, it is not very soluble in organic solvents, so it may not be suitable for certain types of experiments.

Future Directions

The potential future directions for MPAH include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its use in the synthesis of pharmaceuticals and other compounds is warranted. Additionally, further research into its use in laboratory experiments is needed to better understand its advantages and limitations in this context. Finally, further research into its potential uses in medical applications is also warranted.

Synthesis Methods

MPAH is most commonly synthesized by reacting 5-amino-1H-pyrazol-1-ylacetic acid with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields a methyl ester of the acid, which is then hydrolyzed with hydrochloric acid to yield the hydrochloride salt. This salt is then crystallized and purified to obtain the desired product.

properties

IUPAC Name

methyl 2-(5-aminopyrazol-1-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-5(7)2-3-8-9;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAHKFJUSOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CC=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride

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